(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine

Description

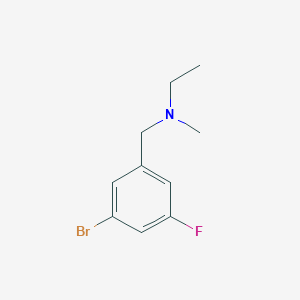

(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine is a tertiary amine featuring a benzyl core substituted with bromine (Br) at position 3 and fluorine (F) at position 4. The benzyl group is attached to an ethyl (-CH2CH3) and a methyl (-CH3) group via the nitrogen atom.

Key structural attributes include:

Properties

IUPAC Name |

N-[(3-bromo-5-fluorophenyl)methyl]-N-methylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-3-13(2)7-8-4-9(11)6-10(12)5-8/h4-6H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHSGJWCWJDDLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)CC1=CC(=CC(=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Bromo-5-fluoro-benzyl)-ethyl-methyl-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the bromination and fluorination of a benzyl precursor, followed by amine alkylation. The synthetic route can be optimized based on the desired yield and purity of the final compound.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in vitro against various cancer cell lines. The following sections detail specific studies and findings related to its antiproliferative effects.

Antiproliferative Activity

Several studies have reported on the antiproliferative effects of halogenated benzyl derivatives, including those with bromine and fluorine substitutions. The compound's IC50 values against specific cell lines provide insight into its potency.

The data indicates that this compound exhibits significant cytotoxicity, particularly against HeLa cells, suggesting a promising avenue for further development as an anticancer agent.

The mechanism by which this compound exerts its effects may involve the inhibition of key cellular pathways associated with proliferation and survival. For instance, studies have shown that halogenated compounds can disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds has revealed that the presence and position of halogen substituents significantly influence biological activity. For instance:

- Bromine vs. Fluorine : Compounds with bromine generally exhibit higher potency compared to those with fluorine due to differences in electron-withdrawing effects.

- Positioning : The position of substituents on the benzyl ring also plays a critical role; para-substituted derivatives often show enhanced activity compared to ortho or meta configurations.

Case Studies

- In Vitro Studies : A study evaluating various halogenated benzyl derivatives found that those with a bromine atom at the 3-position exhibited superior antiproliferative activity against U-937 and SK-MEL-1 cell lines compared to their fluorinated counterparts .

- In Vivo Studies : Preliminary in vivo studies utilizing chick chorioallantoic membrane assays have indicated that similar compounds can inhibit tumor angiogenesis, further supporting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

a) N-[(3-Bromo-5-methylphenyl)methyl]ethanamine ()

- Structure : Features a methyl (-CH3) group at position 5 instead of fluorine.

- Molecular weight : 228.13 g/mol.

- Key differences : The methyl group is electron-donating, increasing ring electron density compared to the fluoro analog. This may alter metabolic stability and binding affinity in biological targets.

b) (3-Bromo-5-chloro-phenyl)-methyl-amine ()

- Structure : Chlorine (Cl) replaces fluorine at position 5.

- Molecular formula : C7H7BrClN.

- Key differences : Chlorine’s larger atomic size and stronger electron-withdrawing effect compared to fluorine could enhance lipophilicity and influence pharmacokinetics .

c) (3-Bromo-5-trifluoromethyl-phenyl)-methyl-amine hydrochloride ()

- Structure : A trifluoromethyl (-CF3) group replaces fluorine at position 5.

Aromatic Core Modifications

a) 4-(3-Bromo-5-fluoro-benzyl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester ()

- Structure : The benzyl group is integrated into a piperazine ring system with a tert-butyl ester.

- Molecular weight : 387.3 g/mol.

- Key differences : The piperazine moiety introduces basicity and hydrogen-bonding capacity, which may enhance solubility and receptor interaction compared to the simpler ethyl-methyl-amine side chain .

b) 3-Bromo-5-fluoro-2-methoxypyridine ()

Amine Side-Chain Modifications

a) (3-Fluoro-benzyl)-(2-methoxy-1-methyl-ethyl)-amine ()

- Structure : A methoxy-containing branched alkyl chain replaces ethyl-methyl groups.

- Key differences : The methoxy group increases polarity and may reduce membrane permeability compared to the ethyl-methyl configuration .

b) 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine ()

Implications for Research and Development

- Halogen Effects : Fluorine’s small size and high electronegativity balance metabolic stability and target binding, whereas bulkier halogens (Cl, CF3) may prioritize lipophilicity .

- Aromatic System : Benzylamines offer tunable electronic properties, while heterocycles (e.g., pyridine, triazole) introduce distinct binding motifs .

- Side-Chain Optimization : Ethyl-methyl groups provide steric bulk without excessive polarity, whereas methoxy or branched chains modulate solubility .

Preparation Methods

Reaction Scheme

Procedure

-

Aldehyde Synthesis :

-

Reductive Amination :

-

The aldehyde (1.0 mol) is dissolved in methanol (200 mL) and reacted with ethylmethylamine (1.2 mol) under stirring.

-

Sodium triacetoxyborohydride (STAB, 1.5 mol) is added portionwise at 0°C, followed by stirring at room temperature for 12 h.

-

Workup : The mixture is neutralized with NaOH, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1).

-

Key Data

Nucleophilic Substitution of 3-Bromo-5-fluorobenzyl Halides

Reaction Scheme

Procedure

-

Benzyl Bromide Synthesis :

-

Alkylation :

Key Data

Catalytic Hydrogenation of Nitriles

Reaction Scheme

Procedure

-

Nitrile Synthesis :

-

Hydrogenation :

Key Data

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires stable aldehyde precursor | 68–75% |

| Nucleophilic Substitution | Scalable, simple reagents | Low yields due to competing elimination | 55–60% |

| Catalytic Hydrogenation | One-pot synthesis | High-pressure equipment needed | 50–55% |

Optimization Strategies

Solvent Systems

Q & A

Q. Table 1: Comparative SAR of Halogenated Benzylamines

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: calculated for C₁₀H₁₂BrFN⁺ = 260.01) .

- IR Spectroscopy : Detect N-H stretches (~3300 cm⁻¹) and C-Br/C-F vibrations (500–700 cm⁻¹) .

Advanced: What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Answer:

Metabolic instability often arises from N-dealkylation or aromatic hydroxylation. Mitigation approaches:

Structural Modification :

- Replace ethyl/methyl groups with bulkier substituents (e.g., cyclopropyl) to hinder enzymatic cleavage .

- Introduce electron-withdrawing groups (e.g., CF₃) to reduce oxidative metabolism .

In Vitro Assays :

- Use liver microsomes (human/rat) to identify major metabolites via LC-MS/MS.

- Apply CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Basic: How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic reactions?

Answer:

- Bromine : Acts as a leaving group in SNAr reactions due to its moderate electronegativity and polarizability. Enables substitutions at the 3-position under basic conditions (e.g., KOH/EtOH) .

- Fluorine : Electron-withdrawing effect deactivates the aromatic ring, directing electrophiles to meta/para positions. Enhances stability against oxidation .

Example : Suzuki coupling with bromine yields biaryl derivatives, while fluorine stabilizes intermediates in Pd-catalyzed reactions .

Advanced: What challenges arise in enantioselective synthesis of chiral derivatives, and how can they be addressed?

Answer:

Challenges :

- Low enantiomeric excess (ee) due to planar amine geometry.

- Racemization during purification.

Solutions : - Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .

- Optimize reaction temperature (<0°C) and solvent polarity (e.g., THF) to minimize racemization .

- Analyze ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.